M-Cresol-D3 (methyl-D3)

描述

BenchChem offers high-quality M-Cresol-D3 (methyl-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M-Cresol-D3 (methyl-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

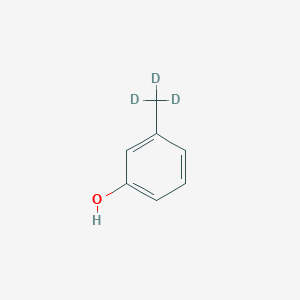

IUPAC Name |

3-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M-Cresol-D3 (methyl-D3): An In-depth Technical Guide for Advanced Analytical Applications

Introduction: The Analytical Imperative for Isotopic Labeling

In the landscape of modern research, particularly within drug development and the broader scientific disciplines, the demand for analytical precision is paramount. The quantification of analytes in complex matrices necessitates methodologies that are not only sensitive and specific but also robust and reproducible. It is in this context that isotopically labeled internal standards have become indispensable tools. This guide provides a comprehensive technical overview of M-Cresol-D3 (methyl-D3), CAS number 25026-32-8, a deuterated analog of m-cresol.

M-cresol (3-methylphenol) is a significant compound, finding application as a preservative in pharmaceutical formulations, including insulin preparations, and serving as a biomarker for toluene exposure.[1][2] Its accurate quantification is therefore critical in various research and quality control settings. However, the analysis of m-cresol is often complicated by the presence of its isomers, o-cresol and p-cresol, which can exhibit similar chromatographic and mass spectrometric behavior.[3][4] M-Cresol-D3, by virtue of its isotopic labeling, offers a solution to these analytical challenges, enabling precise and accurate quantification through isotope dilution mass spectrometry.[5][6] This guide will delve into the synthesis, properties, and, most importantly, the practical application of M-Cresol-D3 as an internal standard in advanced analytical workflows.

Physicochemical Properties and Isotopic Purity

M-Cresol-D3 is chemically identical to m-cresol, with the crucial exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms.[7] This substitution results in a molecular weight increase of approximately 3 Da, a difference readily discernible by mass spectrometry. The physicochemical properties of M-Cresol-D3 are nearly identical to those of its non-deuterated counterpart, ensuring that it behaves similarly during sample preparation and chromatographic separation.

| Property | Value (m-cresol) | Reference |

| CAS Number | 25026-32-8 (M-Cresol-D3) | N/A |

| 108-39-4 (m-cresol) | [8] | |

| Molecular Formula | C7H5D3O | [7] |

| Molecular Weight | 111.18 g/mol | [7] |

| Appearance | Colorless to yellowish liquid | [8] |

| Boiling Point | 202.8 °C | [9] |

| Melting Point | 11.5 °C | [9] |

| Solubility in Water | 24 g/L at 20 °C | [8] |

The utility of M-Cresol-D3 as an internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures that the contribution of the unlabeled analyte to the mass channel of the internal standard is negligible, thereby preventing analytical bias.

Synthesis of M-Cresol-D3: A Conceptual Overview

The synthesis of deuterated aromatic compounds such as M-Cresol-D3 typically involves a hydrogen-deuterium (H-D) exchange reaction.[10] While specific proprietary methods for the commercial synthesis of M-Cresol-D3 are not publicly detailed, the general principles involve reacting m-cresol with a deuterium source, most commonly heavy water (D₂O), under conditions that facilitate the exchange of protons on the methyl group for deuterons.

A conceptual workflow for such a synthesis is as follows:

Caption: Conceptual workflow for the synthesis of M-Cresol-D3.

Advanced methods may employ microwave-assisted synthesis to enhance reaction rates and improve efficiency.[10] The purification of the final product is critical to remove any remaining unlabeled m-cresol and ensure high isotopic purity.

The Critical Role of M-Cresol-D3 as an Internal Standard

The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled standard to a sample prior to analysis.[5][6] This standard, in this case M-Cresol-D3, experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the native analyte (m-cresol).[11] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

Caption: The role of M-Cresol-D3 in an IDMS workflow.

Analytical Methodologies: Protocols and Best Practices

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of m-cresol will depend on the sample matrix, required sensitivity, and available instrumentation. M-Cresol-D3 is an ideal internal standard for both techniques.

GC-MS Analysis of m-Cresol

A significant challenge in the GC analysis of cresol isomers is the co-elution of m-cresol and p-cresol on many common capillary columns.[3][4] To overcome this, a derivatization step is often employed. Silylation, for example with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can improve the chromatographic separation of the isomers.[3]

Experimental Protocol: GC-MS Quantification of m-Cresol in Urine

This protocol is a representative example for the determination of m-cresol in a biological matrix.

1. Sample Preparation and Hydrolysis:

-

To 1 mL of urine in a glass tube, add 10 µL of a 10 µg/mL solution of M-Cresol-D3 in methanol (internal standard).

-

Add 100 µL of concentrated hydrochloric acid to hydrolyze cresol conjugates (glucuronides and sulfates).[12]

-

Cap the tube and heat at 90°C for 60 minutes.[12]

-

Allow the sample to cool to room temperature.

2. Liquid-Liquid Extraction (LLE):

-

Add 2 mL of methyl tert-butyl ether (MTBE) to the hydrolyzed sample.

-

Vortex for 2 minutes to extract the cresols into the organic phase.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

3. Derivatization:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of dichloromethane.

-

Add 50 µL of MSTFA and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[3]

4. GC-MS Analysis:

-

GC Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

-

Oven Program: Initial temperature of 80°C for 2 min, ramp at 3°C/min to 110°C, then ramp at 25°C/min to 260°C and hold for 5 min.[3]

-

MS Detection: Electron Ionization (EI) at 70 eV.[3]

-

Selected Ion Monitoring (SIM):

- m-Cresol-TMS: Monitor characteristic ions.

- M-Cresol-D3-TMS: Monitor the corresponding ions shifted by +3 Da.

Self-Validation: The inclusion of quality control (QC) samples at low, medium, and high concentrations, prepared and analyzed alongside the unknown samples, is essential for validating the accuracy and precision of the method. The consistent recovery of the internal standard across all samples provides a check on the efficiency of the sample preparation process.

LC-MS/MS Analysis of m-Cresol

LC-MS/MS offers high sensitivity and specificity and may not require derivatization for the separation of cresol isomers, depending on the chosen chromatographic conditions.

Experimental Protocol: LC-MS/MS Quantification of m-Cresol in Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of M-Cresol-D3 in methanol.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

-

LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase will be required to elute the cresols.

-

MS/MS Detection: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM):

- m-cresol: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion(s)

- M-Cresol-D3: Precursor ion [M+H]⁺ or [M-H]⁻ (shifted by +3 Da) → Corresponding product ion(s)

Causality in Protocol Design: The choice of protein precipitation with acetonitrile is a rapid and effective method for cleaning up plasma samples. The acidic mobile phase is often used to promote protonation of the analyte for positive ion ESI. The use of MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Applications in Drug Development and Research

The utility of M-Cresol-D3 extends to several key areas within drug development and scientific research.

Formulation Studies: Investigating Preservative-Induced Aggregation

m-Cresol is a common antimicrobial preservative in multi-dose protein formulations.[1] However, it has been shown to induce protein aggregation, which can compromise the efficacy and safety of the therapeutic product.[1] In studies investigating the mechanisms of this aggregation, deuterated m-cresol has been used to suppress the preservative's proton signals in Nuclear Magnetic Resonance (NMR) experiments, allowing for a clearer observation of the protein's structural changes.[1] This highlights a specialized application of M-Cresol-D3 beyond its use as a simple internal standard for quantification.

Pharmacokinetic and Toxicokinetic Studies

In preclinical and clinical studies, the accurate measurement of drug and metabolite concentrations over time is crucial for determining pharmacokinetic (PK) and toxicokinetic (TK) parameters. When m-cresol is a metabolite of a drug candidate or a compound of interest, M-Cresol-D3 is the ideal internal standard for its bioanalysis in various matrices such as plasma, urine, and tissue homogenates.

Environmental and Occupational Exposure Monitoring

m-Cresol is a component of industrial effluents and a metabolite of toluene, a widely used industrial solvent.[8] Monitoring human exposure to toluene can be achieved by measuring cresol concentrations in urine.[12] The use of M-Cresol-D3 as an internal standard in these biomonitoring methods ensures the high accuracy required for assessing occupational and environmental health risks.

Safety and Handling

M-Cresol-D3 should be handled with the same precautions as its non-deuterated counterpart. m-Cresol is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[15][16]

Conclusion

M-Cresol-D3 (methyl-D3) is a powerful analytical tool for researchers, scientists, and drug development professionals. Its primary and most critical application is as an internal standard in isotope dilution mass spectrometry, where it enables the highly accurate and precise quantification of m-cresol in complex matrices. The near-identical chemical and physical properties to the native analyte ensure that it effectively compensates for variations in sample processing and instrumental analysis. From ensuring the quality and stability of pharmaceutical formulations to assessing environmental and occupational exposures, M-Cresol-D3 provides the analytical robustness required to generate high-quality, reliable data. The methodologies and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable isotopically labeled compound in their scientific endeavors.

References

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Retrieved from [Link]

- Process for the preparation of a deuterated compound. (1998). Google Patents.

- Synthesis method of o-cresol and m-cresol. (2014). Google Patents.

-

Cresol determination made possible by silylation. (2020). Wiley Analytical Science. Retrieved from [Link]

- De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a 6-methylsalicylic acid decarboxylase. (2018). Metabolic Engineering, 48, 193-201.

- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.

- Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. (2012). Protein Science, 21(9), 1342-1353.

- Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. (2019). Journal of Environmental Science and Health, Part B, 54(3), 183-190.

-

PubChem. (n.d.). m-Cresol. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]

- Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2021). International Journal of Molecular Sciences, 22(16), 8783.

- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols: Health Effects. U.S. Department of Health and Human Services, Public Health Service.

- Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. (2005). Chemija, 16(3-4), 48-52.

- Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection. (1993).

-

UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. (n.d.). PhareSST. Retrieved from [Link]

- Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2011). Accreditation and Quality Assurance, 16, 453-460.

-

Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]

- Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies, 5(4), 130-134.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024).

- Internal Standards for Quantitative LC-MS Bioanalysis. (2012). Quantitative Bioanalysis: A Practical Guide to Best Practices.

- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.

- Mass Spectral Filtering by Mass-Remainder Analysis (MARA) at High Resolution and Its Application to Metabolite Profiling of Flavonoids. (2021). Metabolites, 11(1), 48.

- Impact of Filling Process Interruptions on m-Cresol Concentration in Parenteral Drug Formulations. (2025). Prospects in Pharmaceutical Sciences, 23(2), 96-100.

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

- Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2021). Molecules, 26(16), 5035.

-

Penta chemicals. (n.d.). m-Cresol - SAFETY DATA SHEET. Retrieved from [Link]

- Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). Metabolites, 10(9), 365.

Sources

- 1. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m-Cresol- application_Chemicalbook [chemicalbook.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. ufmg.br [ufmg.br]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a 6-methylsalicylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m-Cresol - Wikipedia [en.wikipedia.org]

- 10. tn-sanso.co.jp [tn-sanso.co.jp]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Role of M-Cresol-D7 in Environmental Analysis

This guide provides an in-depth exploration of the critical role of deuterated m-cresol, specifically m-Cresol-d7, in the robust quantification of phenolic pollutants in environmental matrices. We will move beyond procedural lists to delve into the fundamental principles of isotope dilution, the rationale behind specific analytical choices, and the establishment of self-validating methodologies essential for generating legally defensible and scientifically sound data. This document is intended for researchers, analytical chemists, and environmental scientists engaged in the monitoring and remediation of environmental contaminants.

The Analytical Challenge: Quantifying Cresols in Complex Matrices

Cresols (methylphenols) are a group of aromatic organic compounds that exist as three isomers: ortho-, meta-, and para-cresol. They are introduced into the environment through various industrial processes, including coal tar distillation, petroleum refining, and the manufacturing of pesticides and resins.[1] Cresols are also byproducts of combustion from sources like vehicle exhaust and waste incineration.[2] Due to their toxicity and prevalence at hazardous waste sites, regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate their monitoring in soil and water.[1][3]

The quantitative analysis of cresols presents a significant challenge. Environmental samples (e.g., wastewater, soil, sludge) are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with the analysis. These "matrix effects" can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Furthermore, the multi-step sample preparation process required—extraction, concentration, and cleanup—can lead to variable analyte loss. A method that relies solely on external calibration cannot adequately compensate for these sample-specific variations, compromising data integrity.

The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)

To overcome the challenges of matrix effects and analyte loss, Isotope Dilution Mass Spectrometry (IDMS) is the definitive analytical approach. IDMS is a primary method of analysis that provides a direct, unbroken chain of traceability to the International System of Units (SI).

The core principle of IDMS is the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample before any sample preparation steps. This labeled compound, often referred to as an internal standard or surrogate, is chemically identical to the native analyte.[4] Consequently, it experiences the exact same physical and chemical effects throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization. Any analyte lost during sample workup is accompanied by a proportional loss of the labeled standard.

The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) difference. Quantification is therefore based on the ratio of the native analyte's signal to the labeled standard's signal, not on the absolute signal of the analyte. This ratio remains constant regardless of sample loss or matrix-induced signal suppression, ensuring highly accurate and precise results.

Figure 1: Principle of Isotope Dilution Mass Spectrometry Workflow.

m-Cresol-d7: The Keystone Internal Standard

The selection of an appropriate internal standard is the most critical decision in developing a robust IDMS method.[5] For the analysis of m-cresol, m-Cresol-d7 is an excellent choice.

Why m-Cresol-d7?

-

Chemical Equivalence: It is structurally identical to native m-cresol, ensuring it co-behaves during all analytical stages.

-

Mass Shift: The seven deuterium atoms provide a +7 Da mass shift (from a molecular weight of 108.14 g/mol to 115.18 g/mol ), which is easily resolved by a mass spectrometer, preventing any spectral overlap.[6][7]

-

Isotopic Stability: The deuterium labels on both the aromatic ring and the methyl group (CD₃C₆D₄OH) minimize the potential for hydrogen-deuterium exchange during sample preparation, particularly under acidic or basic conditions, ensuring the isotopic integrity of the standard.[6]

The Foundation of Trust: The Certificate of Analysis

A self-validating analytical system begins with impeccably characterized starting materials. The use of m-Cresol-d7 as an internal standard is only defensible if its identity, purity, and isotopic enrichment are verified. Reputable suppliers provide a Certificate of Analysis (CofA) with each standard.[4][8]

Key Parameters on a CofA:

-

Chemical Purity: Typically ≥98-99%, determined by techniques like GC-MS or NMR. This ensures that the standard solution's concentration is accurate.[6]

-

Isotopic Enrichment: Expressed as Atom % D, typically ≥98%. This confirms the percentage of molecules that are fully deuterated, ensuring a clean signal distinct from the native analyte.[6][7]

-

Identity Confirmation: Confirmed by spectroscopic data (e.g., Mass Spec, NMR) to verify the correct structure and labeling pattern.

Analysts must always review the CofA before using a new lot of standard to verify its quality and to use the stated purity for the accurate preparation of stock solutions.[4]

A Validated Protocol: Quantification of m-Cresol in Water by SPE-GC-MS

This protocol is a robust methodology for the trace-level quantification of m-cresol in aqueous samples, based on the principles of U.S. EPA Methods 528 and 8270.[9][10][11] It employs Solid Phase Extraction (SPE) for sample concentration and derivatization to enhance chromatographic performance.

Reagents and Materials

-

m-Cresol-d7 Standard: Certified standard, ≥98% chemical purity, ≥98 atom % D.[6][7]

-

Solvents: Methanol, Dichloromethane (DCM), Acetone (pesticide or HPLC grade).

-

Reagents: 6N Hydrochloric Acid (HCl), Sodium Sulfite, Anhydrous Sodium Sulfate.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

-

SPE Cartridges: Divinylbenzene/N-vinylpyrrolidone copolymer or similar polymeric phase suitable for phenol extraction.

-

Glassware: 1 L amber glass bottles, volumetric flasks, autosampler vials.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for m-cresol analysis.

Detailed Step-by-Step Methodology

-

Sample Collection & Preservation: Collect a 1-liter aqueous sample in an amber glass bottle. If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite. Acidify the sample to pH < 2 with 6N HCl. Store at ≤ 6°C until extraction.[11]

-

Internal Standard Spiking: Prior to extraction, spike the 1 L sample with a known amount of m-Cresol-d7 stock solution to achieve a final concentration relevant to the expected analyte range (e.g., 2-10 µg/L).[11]

-

Solid Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge sequentially with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water (pH < 2). Do not allow the sorbent bed to go dry.[11]

-

Loading: Pass the entire 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.

-

Drying: After loading, dry the cartridge thoroughly by purging with a stream of nitrogen or under vacuum for 15 minutes to remove residual water.

-

-

Elution & Concentration:

-

Elute the trapped analytes from the cartridge using a suitable solvent mixture (e.g., 2 x 5 mL of 1:1 acetone:DCM).

-

Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Causality: Phenols contain a polar hydroxyl (-OH) group, which can lead to poor peak shape (tailing) and adsorption on active sites within the GC system. Derivatization replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2][13][14]

-

Procedure: To the 100 µL concentrate, add 100 µL of BSTFA (+1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.[15]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized extract into the GC-MS system.

-

Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the cresol isomers.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Data Interpretation and Quality Control

Quantitative Data and Performance

The following tables summarize typical mass spectrometry parameters and method performance characteristics.

Table 1: Mass Spectrometry Parameters for TMS-Derivatized Cresols

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

|---|---|---|---|

| m-Cresol-TMS | 165 | 180 | 73 |

| m-Cresol-d7-TMS | 172 | 187 | 73 |

Note: Ions are based on the trimethylsilyl (TMS) derivatives. The quantitation ion is used for calculating concentration, while qualifier ions are monitored to confirm identity.

Table 2: Typical Method Performance Characteristics

| Parameter | Expected Value | Reference |

|---|---|---|

| Method Detection Limit (MDL) | 0.02 - 0.6 µg/L | [11] |

| Calibration Range | 0.1 - 15 µg/L | [10][11] |

| Linearity (R²) | > 0.995 | [16] |

| Surrogate (m-Cresol-d7) Recovery | 70 - 130% | [11] |

Note: Performance values are matrix-dependent and should be established by each laboratory.

System Validation and Quality Control

A robust analytical method is a self-validating system. The following QC checks are mandatory:

-

Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. It is used to assess contamination from reagents and the analytical process.

-

Laboratory Fortified Blank (LFB): An LRB spiked with known concentrations of all target analytes. It is used to verify method accuracy.

-

Surrogate Standard Recovery: The recovery of m-Cresol-d7 must be within established laboratory control limits (e.g., 70-130%) for each sample.[11] Recoveries outside these limits may indicate a matrix interference or a problem with the extraction process, and require corrective action.

-

Calibration Verification: A mid-level calibration standard is analyzed periodically to ensure the instrument's response remains stable.

Conclusion

The use of m-Cresol-d7 in an isotope dilution mass spectrometry framework represents the pinnacle of scientific rigor for the environmental analysis of m-cresol. This approach directly addresses the inherent challenges of complex matrices by employing a chemically identical internal standard that corrects for sample-specific variations in recovery and instrument response. By starting with a certified standard, following a validated protocol based on established EPA methods, and implementing rigorous quality control, laboratories can produce data that is not only accurate and precise but also trustworthy and legally defensible. This commitment to scientific integrity is paramount for the effective monitoring and protection of our environmental resources.

References

-

Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds with Agilent Sintered Frit Liner by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846. Retrieved from [Link]

- Al-kasasbeh, R., et al. (2018). Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their Pharmaceutical Preparations. Jordan Journal of Pharmaceutical Sciences.

-

National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). m-Cresol-d7, OD | CAS 202325-51-7. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Retrieved from [Link]

-

Sharma, G., et al. (2014). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Pharmaceutical Methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. Retrieved from [Link]

-

ResearchGate. (2014). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Two. Retrieved from [Link]

-

Singh, V., et al. (2019). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Scientific Reports. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1625B: Semivolatiles - Base/Neutrals, Acid Extractable, GC/MS. Retrieved from [Link]

-

Ghosh, S. (2019). HPLC method for o-cresol, m-cresol and p-cresol separation? ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2009). Certificate of Analysis, Standard Reference Material 2277. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). SW-846 Test Methods for Evaluating Solid Wastes, Chapter Four. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Basic Information about How to Use SW-846. Retrieved from [Link]

-

Restek. (n.d.). GC Derivatization. Retrieved from [Link]

- Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry.

-

ResearchGate. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Retrieved from [Link]

-

Ottokemi. (n.d.). m-Cresol purple, COA, Certificate of Analysis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Regulations.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342, m-Cresol. Retrieved from [Link]

-

In-tech. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. mdpi.com [mdpi.com]

- 3. epa.gov [epa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. unitedchem.com [unitedchem.com]

- 10. NEMI Method Summary - 528 [nemi.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. weber.hu [weber.hu]

- 15. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analchemres.org [analchemres.org]

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of Phenols in Complex Matrices Using Isotope Dilution Mass Spectrometry with m-Cresol-d3

Abstract

The accurate quantification of phenols is a critical task in environmental monitoring, pharmaceutical development, and industrial quality control. This application note presents a robust and sensitive method for the quantitative analysis of a range of phenolic compounds in complex matrices. The protocol leverages the precision of isotope dilution mass spectrometry (IDMS), employing m-Cresol-d3 as a deuterated internal standard. Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, offering flexibility for various laboratory setups and sample types. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable, validated, and high-throughput analytical solution for phenol quantification.

Introduction: The Imperative for Precise Phenol Quantification

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a broad class of chemicals with diverse applications and environmental significance.[1] They are utilized as intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. However, many phenols are also recognized as environmental pollutants and potential endocrine disruptors, necessitating their careful monitoring in water, soil, and biological samples.[2] In the pharmaceutical industry, precise quantification of phenolic impurities or active pharmaceutical ingredients (APIs) is crucial for ensuring product safety and efficacy.

Traditional analytical methods for phenols can be hampered by matrix effects, leading to inaccuracies in quantification.[3][4] Isotope dilution mass spectrometry (IDMS) is a powerful technique that overcomes these challenges.[4] By introducing a known amount of a stable isotope-labeled analog of the analyte (an internal standard) at the beginning of the sample preparation process, IDMS allows for the correction of analyte loss during extraction and variations in instrument response.[3][4]

Causality of Internal Standard Selection: m-Cresol-d3 is an ideal internal standard for the analysis of a range of phenols. Its chemical properties are nearly identical to its non-deuterated analog, m-cresol, and very similar to other simple phenols. This ensures that it behaves similarly during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analytes by the mass spectrometer. This co-elution and distinct mass-to-charge ratio (m/z) are the foundational principles that enable accurate quantification via IDMS.

Materials and Reagents

-

Standards: Phenol, o-cresol, m-cresol, p-cresol, 2-chlorophenol, 2,4-dimethylphenol (analytical grade, >99% purity)

-

Internal Standard: m-Cresol-d3 (deuterated purity >98%)

-

Solvents: Methanol, acetonitrile, dichloromethane (HPLC or GC-MS grade)

-

Reagents:

-

Formic acid (LC-MS grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for GC-MS derivatization)

-

Pyridine (anhydrous)

-

Sodium sulfate (anhydrous)

-

Deionized water (18.2 MΩ·cm)

-

-

Solid Phase Extraction (SPE): Polystyrene-divinylbenzene (PS-DVB) cartridges (e.g., 500 mg, 6 mL)

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Experimental Protocols

Standard and Sample Preparation

Expert Insight: The initial step of adding the internal standard to the sample is the most critical for the success of the IDMS method. Any analyte loss that occurs after this point will be mirrored by a proportional loss of the internal standard, ensuring the ratio between the two remains constant.

Protocol:

-

Stock Solutions: Prepare individual stock solutions of each phenol and m-Cresol-d3 in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 1-1000 ng/mL).[5] Each calibration standard must be fortified with a constant concentration of m-Cresol-d3 (e.g., 100 ng/mL).

-

Sample Preparation (Aqueous Samples): a. To 100 mL of the aqueous sample, add a known amount of the m-Cresol-d3 internal standard solution to achieve a final concentration of 100 ng/mL. b. Acidify the sample to pH < 2 with concentrated hydrochloric acid. This step is crucial for ensuring that the phenols are in their protonated form, which enhances their retention on the SPE cartridge. c. Solid Phase Extraction (SPE): i. Condition a PS-DVB SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). ii. Load the prepared sample onto the cartridge at a flow rate of approximately 5 mL/min. iii. Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds. iv. Dry the cartridge under a stream of nitrogen for 10 minutes. v. Elute the phenols with 5 mL of dichloromethane into a clean collection tube. d. Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

Caption: Workflow for the preparation of aqueous samples for phenol analysis.

GC-MS Analysis (with Derivatization)

Rationale for Derivatization: Phenols possess a polar hydroxyl group that can lead to poor peak shape and thermal degradation in the hot GC injection port. Derivatization with BSTFA replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analytes.[6][7]

Protocol:

-

To the 1 mL concentrated extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temp. | 280°C |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Ions for Quantitation and Confirmation

| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

| Phenol-TMS | 166 | 151, 73 |

| o-Cresol-TMS | 180 | 165, 73 |

| m-Cresol-TMS | 180 | 165, 73 |

| p-Cresol-TMS | 180 | 165, 73 |

| 2-Chlorophenol-TMS | 200 | 185, 73 |

| 2,4-Dimethylphenol-TMS | 194 | 179, 73 |

| m-Cresol-d3-TMS | 183 | 168, 73 |

LC-MS/MS Analysis

Expert Insight: LC-MS/MS is particularly advantageous for the analysis of more polar or thermally labile phenols that are not amenable to GC-MS. It also often requires less sample preparation, as derivatization is typically not necessary.[8][9]

Protocol:

-

The 1 mL concentrated extract from the sample preparation step can be directly injected or further diluted with the initial mobile phase if necessary.

Table 3: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |

| Column | ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 10 min, hold 2 min, return to initial over 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3500 V |

| Gas Temp. | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions for Quantitation and Confirmation

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation | Collision Energy (V) |

| Phenol | 93.0 | 65.0 | 39.1 | 20 |

| o-Cresol | 107.1 | 91.1 | 77.1 | 15 |

| m-Cresol | 107.1 | 91.1 | 77.1 | 15 |

| p-Cresol | 107.1 | 91.1 | 77.1 | 15 |

| 2-Chlorophenol | 127.0 | 91.0 | 65.0 | 20 |

| 2,4-Dimethylphenol | 121.1 | 106.1 | 91.1 | 15 |

| m-Cresol-d3 | 110.1 | 94.1 | 79.1 | 15 |

Data Analysis and Quantification

The core of the IDMS method lies in the use of response factors. The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard.

Protocol:

-

Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard (m-Cresol-d3) peak area against the concentration of the analyte.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[10] An R² value > 0.99 is desirable.

-

Quantification of Unknowns: Calculate the peak area ratio for the analyte and internal standard in the unknown sample.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the sample.

Caption: Logical flow for data analysis and quantification in IDMS.

Method Validation

To ensure the reliability and trustworthiness of the analytical results, a thorough method validation should be performed according to established guidelines (e.g., ICH, FDA).[8]

Key Validation Parameters:

-

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve over the intended concentration range.[11]

-

Accuracy: Determined by analyzing spiked samples at different concentration levels and calculating the percent recovery. Recoveries between 80-120% are generally considered acceptable.[4][12]

-

Precision: Evaluated by repeatedly analyzing the same sample (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision).[4][12] The relative standard deviation (RSD) should typically be <15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4][12] These are typically determined based on the signal-to-noise ratio (S/N) of low-concentration standards (e.g., S/N of 3 for LOD and 10 for LOQ).

Self-Validating System: The use of a deuterated internal standard provides a self-validating system for each sample analysis. Consistent recovery of the internal standard across a batch of samples provides confidence in the sample preparation process. Significant deviation in the internal standard response for a particular sample may indicate a matrix effect or an error in sample processing, flagging that result for further investigation.

Conclusion

The methods detailed in this application note provide a comprehensive framework for the accurate and robust quantification of phenols in a variety of complex matrices. The use of m-Cresol-d3 as an internal standard in an isotope dilution mass spectrometry workflow effectively compensates for matrix effects and variations in sample preparation and instrument response, ensuring high-quality, reliable data. Both the GC-MS and LC-MS/MS protocols offer flexibility to suit different laboratory capabilities and analyte properties. Proper method validation is essential to guarantee the performance of this powerful analytical approach in routine applications.

References

-

MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]

-

cromlab-instruments.es. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Available from: [Link]

-

CORESTA. a screening method by gas chromatography–mass. Available from: [Link]

-

ResearchGate. Development and Validation of an Analytical Method for Total Polyphenols Quantification in Extra Virgin Olive Oils. Available from: [Link]

-

PubMed Central (PMC). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Available from: [Link]

-

MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

-

Synectics. Method 420.2. Available from: [Link]

-

EPA. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]

-

PubMed Central (PMC). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available from: [Link]

-

EPA. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

-

LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

-

PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Available from: [Link]

-

OSHA. Phenol and Cresol. Available from: [Link]

-

UCT. EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Available from: [Link]

-

Frontiers. Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Available from: [Link]

-

MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]

-

MDPI. LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. Available from: [Link]

-

MDPI. Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Available from: [Link]

-

ResearchGate. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Available from: [Link]

-

PubMed. Qualitative and quantitative analysis of phenolic compounds by UPLC-MS/MS and biological activities of Pholidota chinensis Lindl. Available from: [Link]

-

International Journal of Pharmacy and Biological Sciences. Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. Available from: [Link]

-

PubMed Central (PMC). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

-

YouTube. Tests for Identification of Phenols : Organic Qualitative Analysis. Available from: [Link]

-

IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]

-

PubMed. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops. Available from: [Link]

-

Paragon Laboratories. Phenolic Compounds in Wastewater Analysis by EPA 625.1. Available from: [Link]

-

MDPI. A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Available from: [Link]

-

National Environmental Methods Index. EPA-NERL: 420.1: Phenols by Spectrophotometry. Available from: [Link]

-

ResearchGate. Comprehensive Identification of Plant Polyphenols by LC-MS. Available from: [Link]

-

Purdue Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]

-

YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. Available from: [Link]

-

PubMed. Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. Available from: [Link]

Sources

- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. paragonlaboratories.com [paragonlaboratories.com]

- 3. benchchem.com [benchchem.com]

- 4. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Precision Quantification of m-Cresol in Biopharmaceutical Formulations via Isotope Dilution Mass Spectrometry (IDMS)

Abstract

This application note details a robust protocol for the quantification of m-cresol (3-methylphenol) in insulin formulations and biological matrices using m-cresol-D3 as a stable isotope internal standard (IS). While m-cresol is a critical preservative in biotherapeutics, its volatility and polarity create significant analytical challenges, including peak tailing and variable extraction recovery. This guide prioritizes a Gas Chromatography-Mass Spectrometry (GC-MS) workflow utilizing trimethylsilyl (TMS) derivatization, aligned with USP <541> principles, while offering an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-throughput aqueous environments.

Introduction: The Necessity of Isotope Dilution

m-Cresol acts as a bacteriostat in parenteral drug products (e.g., insulin, vaccines). Regulatory bodies require strict monitoring of its concentration (typically 1.5–3.0 mg/mL) to ensure sterility without inducing toxicity or protein aggregation (amyloidosis).

Traditional external standard calibration fails to account for:

-

Matrix Effects: Insulin and other proteins can bind m-cresol, reducing free analyte recovery during extraction.

-

Volatility Losses: m-Cresol is volatile; evaporation during sample concentration leads to underestimation.

-

Ionization Suppression: In LC-MS, co-eluting matrix components suppress signal.

The Solution: m-Cresol-D3 (Methyl-D3 or Ring-D3) possesses nearly identical physicochemical properties to the target analyte but is mass-resolved. By spiking the IS before sample preparation, any loss of analyte is mirrored by the IS. The ratio of Analyte/IS remains constant, rendering the method self-validating.

Chemical & Physical Properties[1][2][3]

| Property | Target: m-Cresol | Internal Standard: m-Cresol-D3 |

| CAS Number | 108-39-4 | 203645-65-2 (typical for methyl-d3) |

| Molecular Weight | 108.14 g/mol | 111.16 g/mol |

| Formula | C₇H₈O | C₇H₅D₃O |

| pKa | ~10.1 | ~10.1 |

| Boiling Point | 202 °C | ~202 °C |

| Key Hazard | Corrosive, Toxic | Corrosive, Toxic |

Primary Protocol: GC-MS with Silylation (Recommended)

This method converts the polar phenolic hydroxyl group into a volatile, non-polar trimethylsilyl (TMS) ether, improving peak shape and sensitivity.

Reagents & Materials

-

Internal Standard: m-Cresol-D3 (1 mg/mL in methanol).

-

Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

-

Extraction Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

-

Acidification: 0.1 N Hydrochloric Acid (HCl).

Step-by-Step Workflow

Step 1: Sample Preparation & Spiking

-

Aliquot 200 µL of sample (e.g., insulin formulation) into a glass centrifuge tube.

-

CRITICAL: Add 20 µL of m-Cresol-D3 Internal Standard working solution.

-

Note: Allow to equilibrate for 5 minutes. This ensures the IS binds to the matrix similarly to the analyte.

-

-

Add 50 µL of 0.1 N HCl to acidify (pH < 2).

-

Reasoning: Protonating the phenol (Ar-OH) suppresses ionization, driving the compound into the organic phase during extraction.

-

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 1 mL of Ethyl Acetate.

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Transfer the upper organic layer to a clean, dry GC vial.

-

Optional: Add anhydrous sodium sulfate to remove residual water (water hydrolyzes the derivatization reagent).

Step 3: Derivatization

-

To the organic extract, add 50 µL of BSTFA + 1% TMCS.

-

Cap tightly and incubate at 60°C for 30 minutes .

GC-MS Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 10:1 (or Splitless for trace analysis), 250°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 15°C/min to 200°C.

-

Ramp: 30°C/min to 280°C (hold 3 min).

-

-

MS Mode: Electron Impact (EI), SIM Mode.

SIM Table (Selected Ion Monitoring)

| Compound | Precursor (MW) | Derivative MW | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| m-Cresol-TMS | 108 | 180 | 165 (M-15) | 180 (M+) | 150 |

| m-Cresol-D3-TMS | 111 | 183 | 168 (M-15) | 183 (M+) | 153 |

Note: The M-15 ion corresponds to the loss of a methyl group from the trimethylsilyl moiety, which is the most stable and abundant fragment.

Workflow Diagram (GC-MS)

Caption: Integrated workflow for IDMS quantification of m-cresol via GC-MS silylation.

Alternative Protocol: LC-MS/MS (Direct Injection)

For laboratories avoiding derivatization, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is viable, though phenols exhibit lower ionization efficiency than in GC-EI.

LC Parameters[6][7]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~9).

-

Why Basic? High pH ensures the phenol is deprotonated (phenolate ion), drastically improving ESI- sensitivity.

-

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 10% B to 90% B over 5 minutes.

MS/MS Transitions (MRM)

-

Ionization: ESI Negative Mode.

-

m-Cresol: 107.1 → 107.1 (Pseudo-MRM/SIM) or 107.1 → 91.0 (if fragmentation energy is optimized).

-

m-Cresol-D3: 110.1 → 110.1 (Pseudo-MRM/SIM).

Note: Due to the stability of the aromatic ring, phenols often do not fragment well. "Pseudo-MRM" (monitoring parent-to-parent) or SIM is often required, making chromatographic separation from isomers (o-cresol, p-cresol) critical.

Validation Criteria (Self-Validating System)

To ensure scientific integrity, the following criteria must be met:

-

Isotopic Purity Check: Inject the m-cresol-D3 standard alone. There should be <0.5% signal at the native m-cresol mass (m/z 165). This prevents the IS from biasing the quantification high.

-

Response Factor Ratio: Plot (Area_Analyte / Area_IS) vs. Concentration. The R² must be >0.995.

-

Carrier Effect: In trace analysis, the D3-IS acts as a "carrier," occupying active sites on the glass liner and column, preventing the loss of the trace native analyte. This is a key advantage of IDMS.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Low Recovery of IS | pH not low enough during extraction. | Ensure pH < 2. Phenols (pKa ~10) must be fully protonated to extract into organic solvent. |

| Peak Tailing (GC) | Incomplete derivatization or active sites in liner. | Check moisture in sample (hydrolyzes BSTFA). Replace GC liner. |

| Scrambling (D/H Exchange) | Acidic conditions at high temp for too long. | Perform derivatization in anhydrous conditions. Avoid heating the acidic aqueous phase. |

| Co-elution of Isomers | p-cresol and m-cresol often co-elute. | Use a high-polarity wax column if isomer separation is strictly required, though DB-5MS usually separates them with optimized ramps. |

References

-

United States Pharmacopeia (USP).

-

Kovács, Á., et al. (2008). "Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry."[4] Journal of Chromatography A, 1194(1), 139–142.[4]

-

[4]

-

-

Thevis, M., et al. (2008). "Mass spectrometric determination of insulins and their degradation products in sports drug testing."[5][6] Mass Spectrometry Reviews, 27(1), 35–50.[5][6]

-

[6]

-

-

National Institutes of Health (NIH) - PubChem.m-Cresol Compound Summary.

-

Wiley Analytical Science.

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. researchgate.net [researchgate.net]

- 3. analchemres.org [analchemres.org]

- 4. Sci-Hub. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry / Journal of Chromatography A, 2008 [sci-hub.sg]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Mass Spectrometric Immunoassay of Intact Insulin and Related Variants for Population Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

sample preparation for M-Cresol-D3 analysis

Application Note: Precision Quantitation of m-Cresol in Biologics and Biological Matrices via Isotope Dilution GC-MS

Executive Summary & Core Logic

This guide details the sample preparation and analytical workflow for the quantification of m-cresol (3-methylphenol) using m-Cresol-D3 as a stable isotope internal standard (IS).[1][2]

The Challenge: m-Cresol is a critical excipient (preservative) in insulin formulations and a toxic metabolite in biological fluids. Its analysis is complicated by:

-

Isomeric Interference: m-Cresol often co-elutes with p-cresol on standard non-polar GC columns (e.g., 5% phenyl).[3][1][2]

-

Matrix Effects: High protein content in biologics (insulin) or conjugation (glucuronides) in urine requires distinct pretreatment strategies.[3][2]

-

Volatility: Loss of analyte during solvent evaporation is a major source of error.[2]

The Solution (IDMS): By using m-Cresol-D3 , we employ Isotope Dilution Mass Spectrometry (IDMS).[3][1] Since the deuterated isotopologue shares nearly identical physical properties (solubility, pKa, volatility) with the target analyte, it compensates for extraction losses and injection variability in real-time.

Chemical & Physical Context

Understanding the analyte is the first step to successful extraction.

| Property | m-Cresol (Target) | m-Cresol-D3 (IS) | Implication for Protocol |

| Molecular Weight | 108.14 g/mol | ~111.16 g/mol | Mass shift of +3 Da allows MS discrimination.[1][2] |

| pKa | ~10.1 | ~10.1 | Weak acid.[3][1][2] Remains unionized at acidic pH (pH < 2), facilitating organic extraction.[3] |

| Boiling Point | 203°C | ~203°C | Semi-volatile.[3][1][2] Critical: Do not evaporate extracts to complete dryness; use a "keeper" solvent or stop at 100 µL. |

| Solubility | ~2.3% in Water | ~2.3% in Water | Requires organic solvent (DCM, Ethyl Acetate) for efficient extraction.[3][1][2] |

Workflow Visualization

The following diagram illustrates the divergent sample preparation pathways for Pharmaceutical vs. Biological samples, converging at the derivatization step.

Figure 1: Dual-stream sample preparation workflow ensuring matrix-specific handling while maintaining IDMS integrity.[3][1][2]

Detailed Protocols

Protocol A: Analysis of Insulin Formulations (Protein Precipitation)

Target: Free m-cresol used as a preservative.[3][1]

-

Aliquot: Transfer 1.0 mL of the insulin formulation into a 15 mL glass centrifuge tube.

-

IS Addition: Add 50 µL of m-Cresol-D3 working standard (e.g., 100 µg/mL in methanol). Vortex for 10 seconds.[3][2]

-

Note: The IS must be added before any manipulation to correct for recovery.

-

-

Protein Precipitation: Add 200 µL of 6N HCl .

-

Extraction: Add 2.0 mL of Dichloromethane (DCM) . Cap and shake vigorously for 5 minutes (or use a mechanical shaker).

-

Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Transfer: Carefully remove the lower organic layer (DCM) using a glass Pasteur pipette and transfer to a clean borosilicate vial.

-

Proceed to Drying/Derivatization (Section 5).

Protocol B: Analysis of Urine/Plasma (Hydrolysis)

Target: Total m-cresol (Free + Conjugated).[3][1][2]

-

Aliquot: Transfer 1.0 mL of urine/plasma to a screw-cap glass tube.

-

IS Addition: Add 50 µL of m-Cresol-D3 working standard.

-

Hydrolysis: Add 250 µL of concentrated HCl . Cap tightly.

-

Cooling: Allow the sample to cool to room temperature.

-

Extraction: Add 2.0 mL of DCM . Shake for 5 minutes.

-

Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions.

-

Transfer: Collect the lower organic layer.[2]

Derivatization & Instrumental Analysis

While m-cresol can be analyzed directly, derivatization is strongly recommended to separate the meta- and para- isomers and improve peak symmetry.[3][2]

Derivatization Step (Silylation)

-

Drying: Pass the collected DCM extract through a small column of Anhydrous Sodium Sulfate (Na2SO4) to remove residual water.[9]

-

Concentration: Evaporate the solvent under a gentle stream of Nitrogen to approximately 100-200 µL .

-

Reaction: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Cap the vial and heat at 60°C for 30 minutes .

-

Final Volume: Allow to cool. The sample is now ready for GC-MS injection.[2][10]

GC-MS Method Parameters

-

Column: Agilent DB-5ms (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm.[3][2]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3][2][11]

-

Injection: 1 µL, Split 10:1 (or Splitless for trace analysis).

-

Oven Program:

-

MS Detection (SIM Mode):

Quantification Logic (Self-Validating System)

The quantification relies on the response ratio, making the method robust against injection errors.

Figure 2: Ratio-based quantification eliminates errors from volume variations.

Calculation:

References

-

U.S. National Library of Medicine. (2023).[2] m-Cresol: Compound Summary (CID 342).[3][1][2] PubChem.[3][2][12] [Link][3][1]

-

Centers for Disease Control and Prevention (CDC). (2020).[2] Laboratory Procedure Manual: Phenols in Urine.[2][Link] (Authoritative source for acid hydrolysis of urinary phenols).[3]

Sources

- 1. m-Cresol - Wikipedia [en.wikipedia.org]

- 2. scent.vn [scent.vn]

- 3. m-Cresol | 108-39-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104230669A - Separation and purification method of m-cresol - Google Patents [patents.google.com]

- 6. Phenolic Preservative Removal from Commercial Insulin Formulations Reduces Tissue Inflammation while Maintaining Euglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. CN104098445A - Method for extracting m-cresol from mixture of m-cresol and p-cresol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: A Guide to Achieving Optimal Peak Shape for M-Cresol-D3 in Chromatography

Introduction: M-Cresol-D3, a deuterated form of m-cresol, is a critical internal standard in various analytical methods, particularly in environmental and biomedical analyses. Achieving a sharp, symmetrical, and reproducible chromatographic peak for this compound is paramount for accurate quantification. However, like many phenolic compounds, M-Cresol-D3 is prone to poor peak shapes, including tailing, fronting, and broadening. This guide provides a comprehensive, in-depth resource for troubleshooting and resolving these common chromatographic challenges. As Senior Application Scientists, we present not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section offers rapid answers to the most common peak shape problems encountered with M-Cresol-D3.

Q1: Why is my M-Cresol-D3 peak tailing?

Peak tailing is often caused by secondary interactions between the acidic phenolic group of M-Cresol-D3 and active sites on the column, particularly ionized silanol groups on silica-based stationary phases.[1][2][3] Other causes include using a mobile phase with an inappropriate pH, column contamination, or a deteriorating column bed.[4][5]

Q2: What causes my M-Cresol-D3 peak to show fronting?

Peak fronting is most commonly a result of overloading the column, either by injecting too high a concentration of the analyte or too large a sample volume.[6][7][8] It can also be caused by poor sample solubility in the mobile phase or a physical collapse of the column bed.[8]

Q3: My M-Cresol-D3 peak is broad. What are the likely causes?

Broad peaks can stem from several issues, including excessive extra-column volume in your HPLC system, column degradation, or a mobile phase flow rate that is too high or too low.[3][9][10] Sub-optimal temperature control and slow sample diffusion can also contribute to peak broadening.[10][11]

Q4: How does mobile phase pH affect the peak shape of M-Cresol-D3?

Mobile phase pH is a critical factor for ionizable compounds like M-Cresol-D3.[12][13][14] M-cresol has a pKa of approximately 10.1.[15] If the mobile phase pH is too close to the pKa, the analyte will exist in both ionized and non-ionized forms, leading to peak distortion, splitting, or tailing.[13][16] For optimal peak shape in reversed-phase chromatography, it's best to work at a pH that keeps the analyte in a single, un-ionized form.

Q5: Is my column choice appropriate for M-Cresol-D3 analysis?

For phenolic compounds like M-Cresol-D3, a high-purity, well-end-capped C18 or C8 column is typically a good starting point.[17][18] These columns have fewer exposed silanol groups, minimizing the secondary interactions that cause tailing.[19] If tailing persists, consider a column with a polar-embedded phase, which can provide alternative selectivity and improved peak shape for polar analytes.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, systematic approaches to diagnosing and resolving specific peak shape issues.

Guide 1: Diagnosing and Eliminating Peak Tailing

Peak tailing is the most frequent issue for phenolic compounds. A logical, step-by-step approach is crucial for an effective solution.

1.1 The Science Behind Peak Tailing for Phenolic Compounds

The primary cause of tailing for compounds like M-Cresol-D3 on silica-based reversed-phase columns is the interaction between the acidic hydroxyl group of the cresol and residual silanol groups (Si-OH) on the silica surface. At mid-range pH values, some of these silanol groups are deprotonated (Si-O-), creating active sites that can strongly interact with the analyte through hydrogen bonding or ion-exchange, leading to a delayed elution for a fraction of the analyte molecules and causing a "tail."[1]

1.2 Systematic Troubleshooting Workflow

The following workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing.

Caption: A logical workflow for troubleshooting M-Cresol-D3 peak tailing.

1.3 Experimental Protocols

Objective: To find a mobile phase pH that suppresses the ionization of M-Cresol-D3, thereby minimizing secondary interactions. Since the pKa of m-cresol is ~10.1, keeping the molecule in its neutral, protonated form is key.[15]

-

Preparation: Prepare mobile phases with a consistent organic modifier (e.g., acetonitrile or methanol) to water ratio. Buffer the aqueous portion at different pH values. For acidic compounds, a low pH is generally effective.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

-

Mobile Phase B: pH 3.0 Phosphate Buffer

-

Mobile Phase C: pH 4.0 Phosphate Buffer

-

-

Equilibration: Equilibrate the column with at least 10-15 column volumes of the first mobile phase.

-

Analysis: Inject a standard solution of M-Cresol-D3.

-

Evaluation: Record the chromatogram and calculate the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak.[1]

-

Iteration: Repeat steps 2-4 for each mobile phase composition.

Objective: To use an acidic additive to mask silanol activity and ensure the analyte remains protonated.

-

Selection: Choose a suitable acidic modifier. 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are common choices.[5] Formic acid is often preferred for mass spectrometry compatibility.

-

Implementation: Add the selected modifier to the aqueous component of your mobile phase.

-

Analysis: Equilibrate the system and inject the sample.

-

Comparison: Compare the peak shape to the analysis without the modifier. A significant improvement in symmetry should be observed.

Objective: To determine if the current column is the source of the issue and select a more appropriate one.

-

Baseline: Run the M-Cresol-D3 standard on your current column and document the peak shape.

-

Alternative Column: If available, switch to a new, high-purity, base-deactivated (end-capped) C18 column from a reputable manufacturer. These columns are designed to have minimal accessible silanol groups.[19]

-

Analysis: Equilibrate the new column and run the same standard under identical conditions.

-

Comparison: A significant improvement in peak shape on the new column indicates that the original column was either contaminated, degraded, or not suitable for this analysis.

Objective: To remove strongly adsorbed contaminants from the column that may be causing active sites.

-

Disconnect: Disconnect the column from the detector.

-

Flush Sequence: Flush the column with a series of solvents, moving from polar to non-polar and back. A typical sequence for a reversed-phase column is:

-

20 column volumes of HPLC-grade water (to remove buffers)

-

20 column volumes of methanol

-

20 column volumes of acetonitrile

-

20 column volumes of isopropanol (a strong solvent)

-

20 column volumes of acetonitrile

-

20 column volumes of methanol

-

-

Re-equilibrate: Re-equilibrate the column with your mobile phase before reconnecting to the detector.

1.4 Data Interpretation

The effectiveness of your troubleshooting steps can be quantified using the USP Tailing Factor.

| Troubleshooting Action | Expected Tailing Factor (Tf) | Rationale |

| Initial Tailing Peak | > 1.5 | Significant secondary interactions are occurring. |

| pH Optimization (e.g., to pH < 3) | 1.1 - 1.3 | Ionization of the analyte is suppressed, reducing interaction with silanols. |

| Use of New End-Capped Column | < 1.2 | The number of active silanol sites is significantly reduced. |

| Addition of 0.1% Formic Acid | 1.0 - 1.2 | The acidic modifier masks residual silanol groups and ensures the analyte is protonated. |

Guide 2: Addressing Peak Fronting

Peak fronting is less common than tailing for M-Cresol-D3 but indicates a different set of problems, primarily related to sample overload.

2.1 Understanding the Causes of Peak Fronting

When the concentration of the sample injected onto the column is too high, it saturates the stationary phase at the column inlet.[6][8] This leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases. As a result, some analyte molecules travel through the column more quickly than they should, leading to a leading edge or "front" on the peak. Another common cause is injecting the sample in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, which carries the analyte band down the column too quickly at the start.[7]

2.2 Troubleshooting Protocol

Objective: To determine the linear range of the column for M-Cresol-D3 and find an appropriate sample load.

-

Prepare Dilutions: Prepare a series of dilutions of your M-Cresol-D3 standard, for example, 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL.

-

Dissolve in Mobile Phase: Ensure all standards are dissolved in the initial mobile phase composition to avoid solvent mismatch effects.

-

Inject and Analyze: Inject a constant volume (e.g., 5 µL) of each standard, starting from the lowest concentration.

-

Observe Peak Shape: Carefully observe the peak shape for each concentration. Note the concentration at which fronting begins to appear.

-

Optimize: Choose a concentration and injection volume that is well below the overload threshold. If fronting persists even at low concentrations, investigate potential column damage (voids).[20]

2.3 Expected Results

| Sample Concentration | Injection Volume | Expected Peak Shape | Asymmetry Factor (As) |

| 100 µg/mL | 10 µL | Severe Fronting | < 0.8 |

| 50 µg/mL | 5 µL | Moderate Fronting | ~0.8 - 0.9 |

| 10 µg/mL | 5 µL | Symmetrical | 0.95 - 1.1 |